molecular formula C9H17ClF3NO2 B2935535 Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride CAS No. 2287272-40-4

Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride

Cat. No.: B2935535
CAS No.: 2287272-40-4
M. Wt: 263.69
InChI Key: AOWQVVRYRDNSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride is a chemical compound with the molecular formula C9H17ClF3NO2 It is characterized by the presence of an amino group, a trifluoroethyl group, and a hexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride typically involves the reaction of 6-aminohexanoic acid with methyl chloroformate in the presence of a base to form the ester. The trifluoroethyl group is then introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethylamine. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethylamine
  • Methyl 6-aminohexanoate
  • 2,2,2-Trifluoroethyl hexanoate

Uniqueness

Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride is unique due to the combination of its trifluoroethyl group and hexanoate ester, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO2.ClH/c1-15-8(14)7(4-2-3-5-13)6-9(10,11)12;/h7H,2-6,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWQVVRYRDNSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCN)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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